N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)10-19(21)20-12-18-11-15-4-2-3-5-16(15)13-23-18/h2-9,18H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQYUCQAIFKKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
The presence of the isochroman moiety and the methoxyphenyl group contributes to its biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy-N-arylacetamides demonstrate activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.19 µg/mL | Berest et al., 2011 |
| Escherichia coli | 0.39 µg/mL | Patel et al., 2013 |
| Candida albicans | 16–64 µg/mL | Rani et al., 2014 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Key Findings :
- Inhibition of TNF-alpha and IL-6 production in macrophages.
- Reduction of nitric oxide (NO) levels in activated macrophages.
These findings align with the established anti-inflammatory properties of similar compounds containing the phenoxy-N-arylacetamide scaffold .
3. Analgesic Activity
The analgesic effects of this compound have been evaluated using animal models. The results indicate a significant reduction in pain responses compared to control groups.
| Model | Pain Measurement Method | Effectiveness |
|---|---|---|
| Hot plate test | Latency to respond (seconds) | Increased response time |
| Formalin test | Pain score reduction | Significant decrease |
These results suggest that this compound may be a promising candidate for pain management therapies .
4. Anticancer Activity
Preliminary studies have indicated that the compound exhibits anticancer properties against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | Rani et al., 2014 |
| MCF-7 (breast cancer) | 20 | Berest et al., 2011 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its efficacy and mechanisms of action .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- A study demonstrated the synthesis of related phenoxy-N-arylacetamides and their subsequent biological evaluation, revealing promising antimicrobial and anticancer activities.
- Another investigation assessed the anti-inflammatory effects in vivo, confirming the reduction of edema in animal models treated with the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide exhibits significant antimicrobial properties against various bacterial strains. This suggests potential use as an antimicrobial agent in therapeutic applications.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial for treating conditions characterized by chronic inflammation .
- Anticancer Properties : Initial research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapies .
2. Biological Research
- Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. For instance, it may inhibit key enzymes related to inflammatory responses.
- Potential Therapeutic Applications : Ongoing studies are exploring its potential therapeutic roles in drug development, particularly for conditions like cancer and inflammatory diseases .
3. Industrial Applications
- Material Science : Due to its unique structural properties, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its functional groups allow for diverse chemical modifications, enhancing its utility in organic synthesis.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : Research conducted by Berest et al. (2011) demonstrated the compound's effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent .
- Anti-inflammatory Mechanisms : A study by Rani et al. (2014) explored the anti-inflammatory effects of similar compounds with phenoxyacetamide scaffolds, suggesting that modifications could enhance efficacy against inflammatory diseases .
- Anticancer Research : Initial findings published by Rammohan et al. (2020) indicated that compounds structurally related to this compound exhibit significant anticancer activity through apoptosis induction in cancer cells.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure includes:
- 4-Methoxyphenyl group : A common feature in bioactive acetamides (e.g., anti-cancer, receptor antagonists).
- Isochroman-3-ylmethyl substitution : A bicyclic ether group that may enhance lipophilicity and influence target binding.
Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
